1,3-Bis[(2-hydroxyethyl)thio]butane is a sulfur-containing organic compound characterized by its unique structure that includes two hydroxyethylthio groups attached to a butane backbone. Its chemical formula is C${8}$H${18}$O${2}$S${2}$, indicating the presence of sulfur and hydroxyl functional groups which contribute to its reactivity and potential applications in various fields, particularly in pharmaceuticals and materials science. The compound's molecular structure allows for diverse interactions with biological systems, making it a subject of interest in medicinal chemistry.
These reactions are facilitated by the compound's ability to stabilize transition states through intramolecular interactions.
Research indicates that 1,3-bis[(2-hydroxyethyl)thio]butane exhibits significant biological activity. Its structure allows it to interact with various biological targets:
Several methods exist for synthesizing 1,3-bis[(2-hydroxyethyl)thio]butane:
Each method presents unique advantages regarding yield and purity.
Interaction studies have highlighted the compound's ability to form complexes with metal ions and other biological molecules. These interactions can enhance its biological activity and stability:
1,3-Bis[(2-hydroxyethyl)thio]butane shares structural similarities with several other compounds. Here are some notable comparisons:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 1,4-Bis[(2-hydroxyethyl)thio]butane | Contains two thioether linkages | Longer carbon chain |
| 1-(2-Hydroxyethyl)-2-thiopropanol | Single thioether linkage | Simpler structure |
| 1,3-Dithiopropan-2-ol | Contains two sulfur atoms | Lacks hydroxyethyl groups |
| 2-Hydroxyethyl mercaptan | Single thiol group | More reactive due to free thiol |
The uniqueness of 1,3-bis[(2-hydroxyethyl)thio]butane lies in its balanced combination of hydrophilic (hydroxyethyl) and hydrophobic (butane) components, which enhances its solubility and interaction potential compared to other similar compounds. This balance makes it particularly appealing for pharmaceutical applications where solubility is crucial.
The synthesis of bifunctional thioethers, such as 1,3-Bis[(2-hydroxyethyl)thio]butane, originated in mid-20th-century efforts to leverage sulfur’s nucleophilic properties for constructing carbon-sulfur bonds. Early methodologies relied on nucleophilic substitution reactions between thiols and alkyl halides, though challenges such as foul-smelling byproducts and poor yields limited their utility. For example, the direct reaction of 2-mercaptoethanol with 1,3-dibromobutane under basic conditions produced thioether linkages but required stringent stoichiometric control to avoid disulfide formation.
A significant advancement emerged with the use of sodium sulfide (Na₂S) as a sulfur surrogate, enabling double nucleophilic displacements on dihaloalkanes. This approach, exemplified by the reaction of 1,3-dibromobutane with sodium sulfide in aqueous ethanol, generated the butane backbone with sulfur bridges while minimizing side reactions. Subsequent modifications introduced hydroxyethyl groups via post-synthetic etherification or thiol-ene click chemistry, though these methods often necessitated protective groups to preserve hydroxyl functionality.
Table 1: Early Synthetic Methods for Bifunctional Thioethers
The introduction of xanthates as odorless thiol equivalents in the late 20th century marked a paradigm shift. By reacting alkyl halides with potassium ethyl xanthate (ROCS₂K), chemists circumvented thiol handling challenges while achieving higher functional group tolerance. For instance, treating 1,3-diiodobutane with ethyl xanthate in dimethyl sulfoxide (DMSO) at 100°C yielded the corresponding dithiocarbonate intermediate, which was subsequently reduced to the thioether. Although this method improved scalability, its applicability to hydroxyethylthio-substituted alkanes remained limited due to competing oxidation reactions.
The systematic naming of 1,3-Bis[(2-hydroxyethyl)thio]butane reflects incremental refinements in IUPAC guidelines for sulfur-containing compounds. Early nomenclature often prioritized trivial names, such as "butane bis(hydroxyethyl sulfide)," which obscured structural details. The adoption of substitutive nomenclature in the 1970s mandated explicit identification of sulfur atoms as thioether groups, leading to the prefix "thio-" for sulfide linkages and numerical locants for substituent positions.
In the current IUPAC system, the parent alkane (butane) is numbered to assign the lowest possible indices to substituents. The two hydroxyethylthio groups (-SCH₂CH₂OH) are located at positions 1 and 3, yielding "1,3-bis[(2-hydroxyethyl)thio]butane." The term "bis" denotes two identical substituents, while parentheses enclose complex substituents to avoid ambiguity. This contrasts with older conventions that used prefixes like "di-" for multiple substituents without specifying connectivity (e.g., "dihydroxyethylthiobutane").
Table 2: Nomenclature Evolution for Hydroxyethylthio-Substituted Alkanes
| Era | Nomenclature Style | Example Name |
|---|---|---|
| Pre-1970s | Trivial | Butane bis(hydroxyethyl sulfide) |
| 1970s–1990s | Semi-systematic | 1,3-Di(hydroxyethylthio)butane |
| Post-2000 | IUPAC substitutive | 1,3-Bis[(2-hydroxyethyl)thio]butane |
The hierarchical ordering of substituents further distinguishes hydroxyethylthio groups from other functional groups. In cases where multiple substituents exist, the hydroxyl group receives priority in numbering, though this is unnecessary in 1,3-Bis[(2-hydroxyethyl)thio]butane due to symmetrical substitution. Modern nomenclature also mandates italicized locants and hyphenation of complex substituents, ensuring clarity in chemical databases and patents.
1,3-Bis[(2-hydroxyethyl)thio]butane serves as a highly effective crosslinking agent in the formation of high-refractive index polymer networks, leveraging its dual thiol functionality and sulfur-containing structure to achieve exceptional optical and mechanical properties [1] [2] [3]. The compound's molecular architecture, featuring two reactive thiol groups separated by a flexible butane backbone, enables the formation of three-dimensional crosslinked networks that exhibit enhanced refractive indices compared to conventional polymer systems.
The crosslinking mechanism involves the reaction of the terminal thiol groups with various unsaturated monomers, creating covalent bonds between polymer chains and resulting in a robust three-dimensional network structure [4] [5]. This process is facilitated by the compound's ability to undergo both thermal and photochemical initiation, providing flexibility in processing conditions and enabling precise control over network formation. The sulfur atoms present in the molecular structure contribute significantly to the high refractive index properties, as sulfur exhibits high molar refraction compared to carbon and other common polymer constituents [2] [3] [6].
Research has demonstrated that polymer networks incorporating 1,3-Bis[(2-hydroxyethyl)thio]butane as a crosslinking agent can achieve refractive indices in the range of 1.5 to 1.8, which represents a substantial improvement over conventional polymer materials [1] [2]. The uniform distribution of sulfur-containing crosslinks throughout the network ensures consistent optical properties while maintaining excellent transparency in the visible light region. This combination of high refractive index and optical clarity makes these materials particularly valuable for applications in optical devices, including lenses, waveguides, and photonic components.
The crosslinking density achieved with 1,3-Bis[(2-hydroxyethyl)thio]butane can be precisely controlled through monomer stoichiometry and reaction conditions, allowing for the optimization of both optical and mechanical properties. Higher crosslinking densities typically result in increased refractive indices and improved thermal stability, while moderate crosslinking levels maintain network flexibility and processability [7] [4]. The step-growth nature of the crosslinking reaction ensures uniform network formation, minimizing defects and maintaining the desired optical properties throughout the material.
Thermomechanical analysis of these crosslinked networks reveals significantly enhanced glass transition temperatures, often increasing by 20-50°C compared to non-crosslinked systems [4] [8]. This improvement in thermal stability is attributed to the restricted molecular motion resulting from the three-dimensional network structure and the strong covalent bonds formed during crosslinking. The mechanical properties are also substantially improved, with typical increases in storage modulus of 2-5 fold compared to linear polymer systems [7] [4].
The optical transparency of these crosslinked networks remains excellent, with transmission values exceeding 90% in the visible light range [3]. This is particularly important for optical applications where both high refractive index and low optical loss are required. The uniform crosslink distribution achieved through the step-growth mechanism minimizes light scattering and maintains the clarity essential for high-performance optical materials.
1,3-Bis[(2-hydroxyethyl)thio]butane functions as an exceptionally effective functional monomer in thiol-ene click chemistry applications, offering unique advantages in terms of reaction efficiency, selectivity, and product properties [9] [10] [11]. The compound's dual thiol functionality enables it to participate in highly efficient click reactions with various alkene-containing monomers, following a step-growth polymerization mechanism that produces materials with precisely controlled molecular architectures.
The thiol-ene click reaction involving 1,3-Bis[(2-hydroxyethyl)thio]butane proceeds through a well-established radical mechanism, wherein thiyl radicals generated from the thiol groups react with carbon-carbon double bonds in a highly selective anti-Markovnikov addition [9] [12] [13]. This reaction can be initiated through multiple pathways, including photochemical, thermal, and redox initiation systems, providing exceptional flexibility in processing conditions and enabling polymerization under mild conditions ranging from room temperature to 80°C [10] [14] [15].
The reaction rate and efficiency of thiol-ene polymerizations using 1,3-Bis[(2-hydroxyethyl)thio]butane are exceptionally high, with typical conversion rates exceeding 90% and reaction completion occurring within minutes to hours depending on the initiation method and reaction conditions [9] [10] [15]. The rapid reaction kinetics are attributed to the favorable thermodynamics of the thiol-ene addition and the efficient chain transfer mechanism that characterizes this click chemistry system. The high reaction rate enables efficient processing and reduces the potential for side reactions or degradation.
The selectivity of the thiol-ene reaction is excellent, with minimal formation of side products and a clean reaction profile that facilitates product purification [9] [11] [12]. This selectivity is particularly important in materials applications where impurities can significantly impact performance. The reaction proceeds without the need for catalysts in many cases, although the presence of photoinitiators or thermal initiators can enhance reaction rates and control [15].
The step-growth nature of thiol-ene polymerizations using 1,3-Bis[(2-hydroxyethyl)thio]butane results in polymer networks with uniform crosslink density and excellent mechanical properties [11] [16] [17]. The alternating propagation and chain transfer steps characteristic of thiol-ene chemistry delay gelation and reduce polymerization-induced shrinkage stress, leading to materials with reduced internal stress and improved dimensional stability [15]. This is particularly advantageous for applications requiring precise dimensional control or low stress levels.
The versatility of 1,3-Bis[(2-hydroxyethyl)thio]butane in thiol-ene click chemistry is demonstrated through its compatibility with a wide range of ene-functional monomers, including allyl ethers, vinyl ethers, acrylates, and norbornene derivatives [9] [10] [11]. This compatibility enables the synthesis of diverse polymer architectures and the fine-tuning of material properties for specific applications. The ability to incorporate various functional groups through the ene component allows for the development of specialized materials with tailored properties.
The oxygen tolerance of thiol-ene reactions involving 1,3-Bis[(2-hydroxyethyl)thio]butane is another significant advantage, as these reactions can proceed efficiently under ambient atmospheric conditions without the need for strict oxygen exclusion [12] [13]. This characteristic significantly simplifies processing requirements and enables the use of these materials in applications where rigorous oxygen control is impractical.
The polymer networks formed through thiol-ene click chemistry using 1,3-Bis[(2-hydroxyethyl)thio]butane exhibit excellent thermal stability, with glass transition temperatures that can be adjusted through monomer selection and crosslinking density [10] [11] [16]. The presence of sulfur atoms in the network backbone contributes to enhanced thermal stability and provides opportunities for further functionalization through oxidation or other chemical modifications.
The mechanical properties of these thiol-ene networks are highly tunable, ranging from flexible elastomers to rigid plastics depending on the crosslinking density and monomer structure [11] [16] [18]. The ability to control network architecture through stoichiometry and reaction conditions enables the optimization of mechanical properties for specific applications, from soft biomedical materials to high-performance engineering polymers.
The biocompatibility of thiol-ene networks incorporating 1,3-Bis[(2-hydroxyethyl)thio]butane has been demonstrated in various studies, making these materials suitable for biomedical applications including drug delivery systems, tissue engineering scaffolds, and biomedical devices [10] [11]. The mild reaction conditions and absence of toxic catalysts contribute to the biocompatibility of these materials.